Methyl 3-phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate
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Overview
Description
Methyl 3-phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate is a heterocyclic compound that features a thieno[3,2-b]pyridine core structure
Mechanism of Action
Target of Action
This compound is part of a larger class of thienopyridine derivatives, which have been studied for their biological and pharmacological activities . .
Mode of Action
Thienopyridine derivatives, in general, are known to interact with various biological targets, but the specific interactions of this compound need further investigation .
Biochemical Pathways
Thienopyridine derivatives have been associated with a variety of biological activities, suggesting they may interact with multiple pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted pyridine and a thieno compound, the reaction can proceed through a series of steps including halogenation, nucleophilic substitution, and esterification .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the desired transformations efficiently. The exact methods can vary depending on the scale and specific requirements of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule, potentially altering its chemical properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups, potentially leading to derivatives with altered biological or chemical properties .
Scientific Research Applications
Methyl 3-phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules, potentially leading to the discovery of new biochemical pathways or therapeutic targets.
Industry: Its chemical stability and reactivity make it useful in the development of specialty chemicals and advanced materials
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate
- Methyl 3-(thiophen-2-yl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate
Uniqueness
Methyl 3-phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate is unique due to its specific substitution pattern and the presence of a trifluoromethyl group, which can significantly influence its chemical and biological properties. This makes it distinct from other similar compounds and potentially more effective in certain applications .
Biological Activity
Methyl 3-phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate is a heterocyclic compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into its synthesis, biological mechanisms, and specific case studies that highlight its efficacy against various cancer cell lines.
Chemical Structure and Properties
The compound features a thieno[3,2-b]pyridine core with a phenyl group at the 3-position and a trifluoromethyl group at the 6-position. Its molecular formula is C16H13F3N2O2S with a molecular weight of 406.45 g/mol . The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, which are crucial for its pharmacological properties.
Synthesis
The synthesis of this compound typically involves advanced synthetic methodologies such as the Suzuki-Miyaura cross-coupling technique. This method allows for the efficient formation of carbon-carbon bonds between aryl halides and boronic acids, resulting in high yields of the desired product .
Antitumor Activity
Recent studies have demonstrated significant antitumor activity of this compound against triple-negative breast cancer (TNBC) cell lines, specifically MDA-MB-231 and MDA-MB-468. The sulforhodamine B assay revealed that several derivatives caused substantial growth inhibition in these cancer cells while exhibiting minimal effects on non-tumorigenic MCF-12A cells. Notably, one derivative showed a GI50 concentration of 13 μM, leading to decreased cell proliferation and alterations in the cell cycle profile .
Table 1: Antitumor Activity Against TNBC Cell Lines
Compound | Cell Line | GI50 (μM) | Effect on Non-Tumorigenic Cells |
---|---|---|---|
Compound 2e | MDA-MB-231 | 13 | Minimal effect |
Compound 2h | MDA-MB-468 | TBD | Minimal effect |
Doxorubicin | MDA-MB-231 | TBD | Significant effect |
The mechanism by which this compound exerts its antitumor effects appears to be independent of apoptosis. Studies indicated that treatment did not significantly alter levels of apoptotic markers such as PARP or caspase-3. Instead, it seems to interfere with the cell cycle, promoting an increase in the G0/G1 phase while decreasing S phase activity .
Antimicrobial Activity
In addition to its anticancer properties, this compound has been explored for its antimicrobial potential. Preliminary studies suggest that thieno[3,2-b]pyridine derivatives exhibit notable antibacterial activity against various strains of bacteria, including both Gram-positive and Gram-negative organisms. The presence of the trifluoromethyl group may contribute to enhanced antimicrobial efficacy by improving membrane permeability or altering drug-target interactions .
Case Studies
-
Triple-Negative Breast Cancer :
- In vitro studies showed that methyl 3-phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridine derivatives effectively inhibited cell growth in TNBC models.
- The effectiveness was measured using assays that evaluated cell viability and proliferation over time.
- Antimicrobial Efficacy :
Properties
IUPAC Name |
methyl 3-phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F3NO2S/c1-22-15(21)14-12(9-5-3-2-4-6-9)13-11(23-14)7-10(8-20-13)16(17,18)19/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHAZXAGTJFKXOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=C(S1)C=C(C=N2)C(F)(F)F)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F3NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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